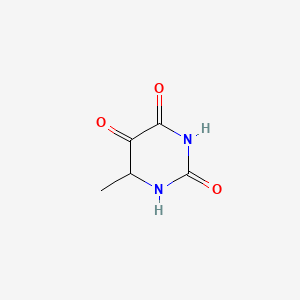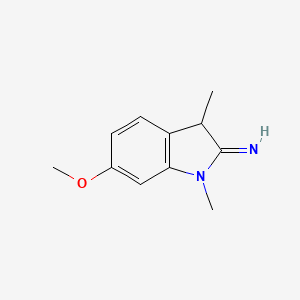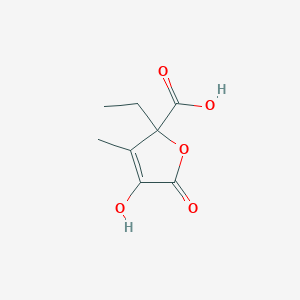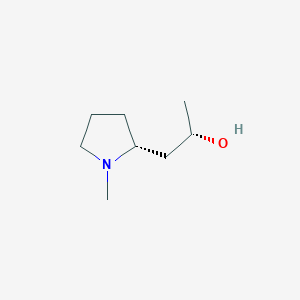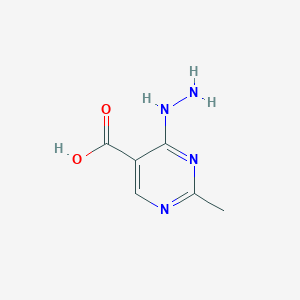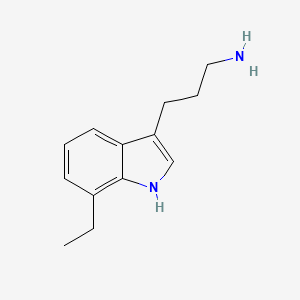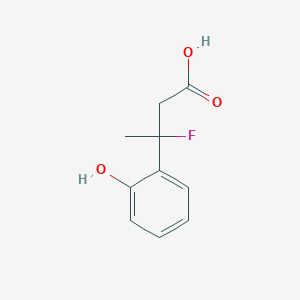
Cinnoline-6-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cinnoline-6-carbonyl chloride is a derivative of cinnoline, a bicyclic heterocycle containing nitrogen atoms at positions 1 and 2. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of the carbonyl chloride functional group makes it a versatile intermediate for further chemical transformations.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of cinnoline-6-carbonyl chloride typically involves the chlorination of cinnoline-6-carboxylic acid. One common method is to react cinnoline-6-carboxylic acid with thionyl chloride (SOCl₂) under reflux conditions. This reaction converts the carboxylic acid group into a carbonyl chloride group, yielding this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination processes using thionyl chloride or other chlorinating agents. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may also include purification steps such as distillation or recrystallization to obtain the desired compound.
Analyse Chemischer Reaktionen
Types of Reactions: Cinnoline-6-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Reduction: The compound can be reduced to cinnoline-6-carboxaldehyde or cinnoline-6-methanol using reducing agents like lithium aluminum hydride (LiAlH₄).
Oxidation: Although less common, oxidation reactions can convert this compound to higher oxidation state compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions.
Reduction: Reducing agents like LiAlH₄ or sodium borohydride (NaBH₄) are used under anhydrous conditions.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be employed.
Major Products:
Amides and Esters: Formed through nucleophilic substitution.
Alcohols and Aldehydes: Resulting from reduction reactions.
Wissenschaftliche Forschungsanwendungen
Cinnoline-6-carbonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for complex molecules.
Biology: Investigated for its potential as a pharmacophore in drug design, particularly for its antibacterial and antifungal properties.
Medicine: Explored for its role in developing new therapeutic agents, including anti-inflammatory and anticancer drugs.
Industry: Utilized in the production of advanced materials and polymers with specific properties.
Wirkmechanismus
The mechanism of action of cinnoline-6-carbonyl chloride largely depends on its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines and alcohols. This reactivity is exploited in various synthetic applications to form new chemical bonds and create diverse molecular structures.
Vergleich Mit ähnlichen Verbindungen
Cinnoline-6-carbonyl chloride can be compared with other similar compounds such as:
Quinoline-6-carbonyl chloride: Similar in structure but with a nitrogen atom at position 1 instead of 2.
Isoquinoline-6-carbonyl chloride: Another isomer with the nitrogen atom at position 2 but in a different ring system.
Phthalazine-6-carbonyl chloride: An isomeric compound with nitrogen atoms at positions 1 and 4.
Eigenschaften
CAS-Nummer |
519141-64-1 |
|---|---|
Molekularformel |
C9H5ClN2O |
Molekulargewicht |
192.60 g/mol |
IUPAC-Name |
cinnoline-6-carbonyl chloride |
InChI |
InChI=1S/C9H5ClN2O/c10-9(13)7-1-2-8-6(5-7)3-4-11-12-8/h1-5H |
InChI-Schlüssel |
SYIGJEDJKCLREG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=CN=N2)C=C1C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-Bromo-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B13120982.png)

